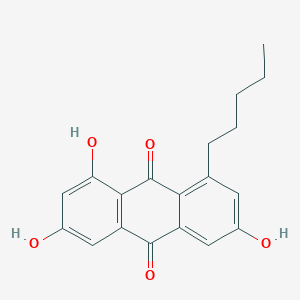

1,3,6-Trihydroxy-8-n-pentylanthraquinone

Descripción general

Descripción

1,3,6-Trihydroxy-8-n-pentylanthraquinone is a chemical compound with the molecular formula C19H18O5 and a molecular weight of 326.34 g/mol It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups and a pentyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trihydroxy-8-n-pentylanthraquinone typically involves the hydroxylation of anthraquinone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C to 25°C to ensure selective hydroxylation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the hydroxylation process .

Análisis De Reacciones Químicas

Types of Reactions

1,3,6-Trihydroxy-8-n-pentylanthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that anthraquinones exhibit antimicrobial properties against various pathogens. A study indicated that 1,3,6-trihydroxy-8-n-pentylanthraquinone showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests a promising avenue for the development of new cancer therapies .

Dyeing Industry

Anthraquinones are widely used as dyes due to their vibrant colors and stability. This compound can be utilized in textile dyeing processes, providing an eco-friendly alternative to synthetic dyes that often contain harmful chemicals .

Bioremediation

The compound's ability to bind with heavy metals makes it a candidate for bioremediation efforts aimed at detoxifying contaminated environments. Its application in removing pollutants from soil and water systems has been explored, particularly in areas affected by industrial waste .

Biofilm Inhibition

Recent patents have highlighted the use of anthraquinones in preventing biofilm formation on various surfaces, including medical devices and dental applications. The non-bactericidal nature of these compounds allows for effective biofilm control without promoting antibiotic resistance . This is particularly relevant in clinical settings where biofilms can lead to persistent infections.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Anticancer Potential

In a laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with this compound, indicating its potential as a chemotherapeutic agent .

Case Study 3: Bioremediation Application

A field study assessed the effectiveness of this compound in remediating heavy metal-contaminated soil. The application resulted in a measurable decrease in lead concentration over a period of six months, demonstrating its utility in environmental cleanup efforts .

Mecanismo De Acción

The mechanism of action of 1,3,6-Trihydroxy-8-n-pentylanthraquinone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in biological systems.

Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.

Apoptosis Induction: In cancer cells, it can activate apoptotic pathways, leading to programmed cell death.

Comparación Con Compuestos Similares

Similar Compounds

1,3,6-Trihydroxyanthraquinone: Lacks the pentyl side chain, which may affect its solubility and biological activity.

1,3,8-Trihydroxy-6-n-pentylanthraquinone: Differently substituted, which can lead to variations in reactivity and applications.

1,4,6-Trihydroxy-8-n-pentylanthraquinone: Positional isomer with potentially different chemical and biological properties.

Uniqueness

1,3,6-Trihydroxy-8-n-pentylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pentyl side chain enhances its solubility in organic solvents and may influence its interaction with biological targets .

Actividad Biológica

Overview

1,3,6-Trihydroxy-8-n-pentylanthraquinone is an anthraquinone derivative with the molecular formula C19H18O5 and a molecular weight of 326.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and microbiology. Research has indicated its antioxidant, antimicrobial, and anticancer properties, making it a subject of interest in various scientific studies.

The synthesis of this compound typically involves hydroxylation of anthraquinone derivatives using agents such as hydrogen peroxide or peracids in organic solvents like dichloromethane or acetonitrile. The reaction conditions are critical for achieving selective hydroxylation at the desired positions, generally maintained between 0°C to 25°C. Industrial production may utilize continuous flow reactors to enhance yield and purity through precise control over reaction parameters.

Antioxidant Activity

This compound exhibits significant antioxidant activity due to its hydroxyl groups. These groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage that can lead to various diseases, including cancer.

Antimicrobial Properties

The compound has been studied for its antimicrobial effects against various pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, research indicates that it disrupts microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 78.12 µg/mL |

Anticancer Activity

Studies have also explored the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cells via activation of apoptotic pathways. This mechanism is particularly relevant in the context of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound's hydroxyl groups play a crucial role in neutralizing free radicals.

- Antimicrobial Mechanism : Disruption of microbial membranes leads to cell death.

- Apoptosis Induction : Activation of caspases and other apoptotic pathways in cancer cells promotes programmed cell death .

Case Studies

Recent studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that methanolic extracts containing this compound exhibited potent antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential use in treating antibiotic-resistant infections .

- Cancer Research : In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability among cancer cell lines, indicating its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

1,3,6-trihydroxy-8-pentylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-2-3-4-5-10-6-11(20)7-13-16(10)19(24)17-14(18(13)23)8-12(21)9-15(17)22/h6-9,20-22H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAGPGLSSCBBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159271 | |

| Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135161-99-8 | |

| Record name | 1,3,6-Trihydroxy-8-pentyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135161-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.